molecular formula C13H11N3O3 B2432288 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid CAS No. 844455-03-4

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid

Cat. No.: B2432288
CAS No.: 844455-03-4
M. Wt: 257.249
InChI Key: HYHCFJCCDXGIKT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-15-11-8-4-2-3-5-9(8)19-12(11)13(16-7)14-6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCFJCCDXGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often include the use of aqueous KOH 40% w/v in ethanol for the Claisen–Schmidt condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid stands out due to its specific molecular structure, which allows for unique interactions with multiple kinase targets. This multi-targeted approach enhances its potential efficacy as an anticancer agent compared to other similar compounds .

Biological Activity

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19N3O3C_{18}H_{19}N_3O_3 and a molecular weight of approximately 319.36 g/mol. The structure includes a benzofuro-pyrimidine moiety that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC18H19N3O3
Molecular Weight319.36 g/mol
CAS Number844455-03-4

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Protein kinases are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Inhibitors targeting these enzymes can potentially disrupt cancer cell signaling pathways, making this compound a candidate for anticancer therapy.

Anticancer Properties

Studies have indicated that analogs of this compound exhibit significant inhibitory effects on specific protein kinases associated with cancer progression. For instance, compounds related to this structure have shown efficacy against the PIM kinase family, which is linked to tumor growth and survival mechanisms in various cancers.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in preliminary studies. It may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), which is critical in inflammatory responses. Such activity indicates potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. These findings support its potential as an anticancer agent.
  • Kinase Inhibition Assays : Biochemical assays revealed that the compound effectively inhibits specific kinases involved in cancer signaling pathways. The IC50 values indicate potent inhibition, suggesting that this compound could serve as a lead for drug development targeting these kinases.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, further validating its anti-inflammatory potential.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoatePotential kinase inhibitor; anticancer activity
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acidAnti-inflammatory; moderate anticancer properties
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-acetamideAntioxidant; diverse biological activities

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